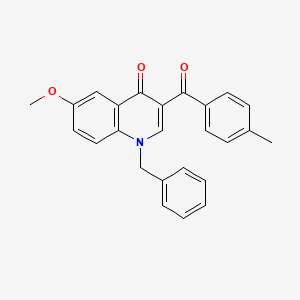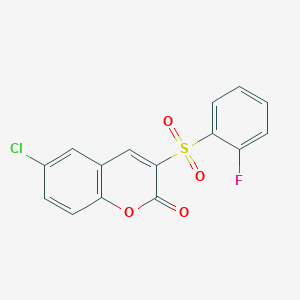![molecular formula C24H21ClN2O2 B2847111 4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol CAS No. 861210-03-9](/img/structure/B2847111.png)
4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the CAS No. 861210-03-9, has a molecular weight of 404.89 and a molecular formula of C24H21ClN2O2 . It is a derivative of quinoline, a heterocyclic compound that has applications in industrial and synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a phenol group attached at the 4-position. The quinoline core itself has a 2-chloroethyl group at the 3-position and a methyl group at the 2-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, it’s known that quinoline derivatives can undergo various reactions. For instance, they can participate in nucleophilic substitution reactions .Applications De Recherche Scientifique
Antibacterial Potential
Chalcones, including derivatives of 4-{[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol, have been studied for their antibacterial properties. Staphylococcus aureus, a bacterium notorious for its ability to develop resistance to various drugs, serves as a target for research in this area. Chalcones exhibit promising antibacterial activity against S. aureus, and their derivatives can be synthesized to enhance bioactivity .
Cytotoxicity Evaluation
In a related study, researchers synthesized conjugates of pentacyclic triterpenes with 4-{[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol. These compounds were evaluated for cytotoxicity. The combination of natural product-derived triterpenes with the phenolic moiety showed potential for novel drug development .
Medicinal Chemistry
Chalcones and their derivatives are promising agents in medicinal chemistry. Researchers have explored substitutions in the A and B rings of chalcones to fine-tune bioactivity. These modifications allow for the design of compounds that combat multidrug resistance in S. aureus .
Synthetic Methodology
Understanding the synthesis of chalcones and their derivatives is crucial. Researchers have investigated various synthetic routes to obtain these compounds efficiently. By modifying the molecular skeletons, researchers can tailor the bioactivity of the resulting derivatives .
Potential Anticancer Activity
While not directly related to S. aureus, some studies have explored the potential anticancer activity of chalcones and their derivatives. These investigations aim to uncover novel therapeutic options for cancer treatment .
Other Biological Activities
Beyond antibacterial and anticancer properties, researchers continue to explore other biological activities associated with chalcones. These include antioxidant, anti-inflammatory, and antiviral effects .
Mécanisme D'action
Propriétés
IUPAC Name |
4-[[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-21(13-14-25)24(27-17-7-9-18(28)10-8-17)22-15-20(11-12-23(22)26-16)29-19-5-3-2-4-6-19/h2-12,15,28H,13-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRPQSPIXIFEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)NC4=CC=C(C=C4)O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2847028.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2847031.png)
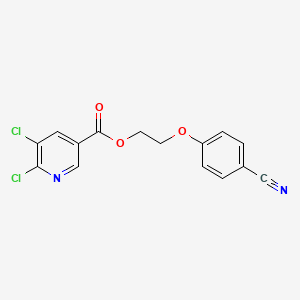
![(Z)-ethyl 1-cyclohexyl-2-((4-ethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2847036.png)
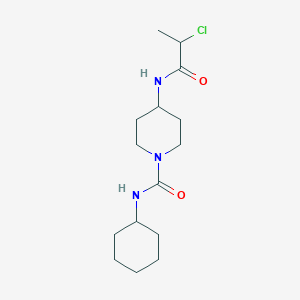
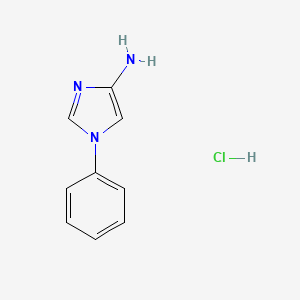
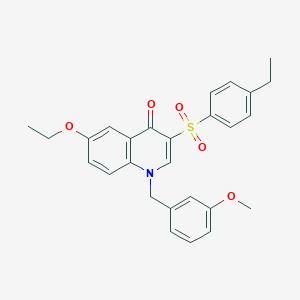
![3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2847044.png)
![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)
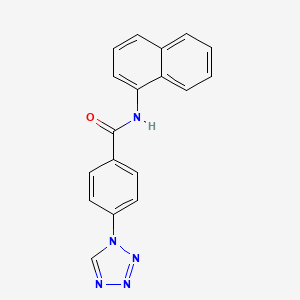
![2-Chloro-N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]acetamide](/img/structure/B2847047.png)

